molecular formula C5H6F2O B3010034 (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde CAS No. 2291041-79-5

(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde

Cat. No. B3010034
CAS RN: 2291041-79-5
M. Wt: 120.099
InChI Key: CHYDIGUVIDMKNS-QWWZWVQMSA-N
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Description

Synthesis Analysis

The first paper describes an organocatalytic domino reaction that synthesizes substituted spirocyclohexane carbaldehydes, which are structurally different from the compound but share the carbaldehyde functional group . The reaction utilizes 2-arylideneindane-1,3-diones and glutaraldehyde, proceeding through a Michael/Aldol sequence. This process is catalyzed by α,α-L-diphenylprolinol trimethylsilyl ether and DIPEA, achieving high chemical yields and stereoselectivity . Although this does not directly describe the synthesis of (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde, the principles of organocatalysis and the Michael/Aldol sequence could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a cyclopropane ring, a carbaldehyde group, and fluorine substituents. The stereochemistry indicated by the (1S,3R) descriptor suggests that the molecule has chiral centers, which would influence its reactivity and interaction with other chiral substances. The papers provided do not offer direct analysis of this molecule's structure but do imply the importance of stereochemistry in the synthesis of related compounds .

Chemical Reactions Analysis

The papers do not specifically address the chemical reactions of this compound. However, carbaldehydes typically undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. The presence of fluorine atoms could influence the reactivity of the carbonyl group, potentially making it more electrophilic due to the inductive effect of the fluorine atoms. The stereochemistry could also affect the outcome of reactions, such as enantioselective syntheses .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would likely be a solid at room temperature based on the structure of similar organic compounds. The presence of fluorine could increase the compound's stability and resistance to nucleophilic attack. The compound's solubility in organic solvents would be expected, given the non-polar cyclopropane ring and the polar carbaldehyde group, which could engage in hydrogen bonding .

Scientific Research Applications

Synthesis of cis-2,3-Substituted-γ-Lactones

The use of similar cyclopropane carbaldehydes in the synthesis of cis-2,3-substituted-γ-lactones was explored by Shimada et al. (1993). They found that these compounds react with symmetrical ketones and formaldehyde to yield cis-2,3-substituted-γ-lactones with high diastereoselectivity and good yields (Shimada et al., 1993).

Prins Cyclization to Create Hexahydrooxonine and Octahydrocyclopenta[b]pyran

Kumar, Dey, and Banerjee (2018) reported a single-step TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, including those structurally related to (1S,3R)-2,2-difluoro-3-methylcyclopropane-1-carbaldehyde, with 3-buten-1-ol. This process enabled the highly stereoselective construction of (E)-hexahydrooxonines and octahydrocyclopenta[b]pyrans (Kumar, Dey, & Banerjee, 2018).

Formation of Supramolecular Chains in Magnetic Materials

In the field of magnetic materials, Giannopoulos et al. (2014) demonstrated the use of a structurally related cyclopropane carbaldehyde ligand in the coordination of paramagnetic transition metal ions. This approach resulted in the creation of high nuclearity {Mn(III)25} barrel-like clusters that exhibit single-molecule magnetic behavior (Giannopoulos et al., 2014).

Photochemistry in Organic Reactions

The photochemistry of cyclopropane carbaldehydes, closely related to this compound, has been studied by Funke and Cerfontain (1976). They found that the primary chemical process involved the abstraction of solvent methine hydrogen by the excited states of these aldehydes (Funke & Cerfontain, 1976).

Inactivation of N-Heterocyclic Carbene Organic Catalysts

An interesting study by Chen, Lv, Pan, and Jin (2022) revealed an unexpected inactivation process of indanol-derived NHC catalysts when reacted with structurally similar cyclopropane carbaldehydes. This research opens up new insights into the behavior of these catalysts in complex organic reactions (Chen, Lv, Pan, & Jin, 2022).

properties

IUPAC Name

(1S,3R)-2,2-difluoro-3-methylcyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c1-3-4(2-8)5(3,6)7/h2-4H,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYDIGUVIDMKNS-QWWZWVQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C1(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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